Pyridosine
Overview
Description
Pyridosine is a L-alpha-amino acid . It is comprised of two mononucleotides, adenosine monophosphate and nicotinamide monophosphate . It is present as oxidized and reduced nicotinamide adenine dinucleotides in their unphosphorylated (NAD+ and NADH) and phosphorylated (NADP+ and NADPH) forms .
Synthesis Analysis
Pyridoxine has been synthesized by the reduction of α4-3-0-isopropylidene-5-pyridoxic acid with lithium aluminum deuteride and acetylation . It has also been synthesized by reactions with metal chlorides at 60°C in methanol–water .
Molecular Structure Analysis
The molecular formula of this compound is C12H18N2O4 . It has a molecular weight of 254.28 g/mol . The IUPAC name is (2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid .
Chemical Reactions Analysis
Pyridoxine has been found to induce glutathione synthesis via PKM2-mediated Nrf2 transactivation . It has also been found to react with metal ions as a bidentate ligand via both phenolate oxygen and oxygen of the CH2OH group .
Physical and Chemical Properties Analysis
Pyridoxine has a molecular weight of 254.28 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 6 . The exact mass is 254.12665706 g/mol .
Scientific Research Applications
Pyridoxine in Treatment of Neuropathy
Pyridoxine, a form of vitamin B6, has been studied for its role in neuroprotection and treatment of neuropathies. Potter et al. (2014) explored the potential of Glutamate Carboxypeptidase II inhibition in improving pyridoxine-induced neuropathy in rats. Their findings suggest that this approach may be beneficial against peripheral sensory neuropathy caused by pyridoxine (Potter et al., 2014). Additionally, Perry et al. (2007) investigated the effects of glucagon-like peptide-1 receptor agonism on pyridoxine-induced peripheral neuropathy, indicating a potential role for these peptides in neuropathy treatment (Perry et al., 2007).
Pyridoxine in Seizure Disorders
Pyridoxine has been recognized for its effectiveness in treating pyridoxine-dependent and pyridoxine-responsive seizures. Baxter (2001) highlighted that pyridoxine dependency was one of the first genetically mediated seizure disorders to be recognized, with ongoing research into its biochemical abnormality and gene locus (Baxter, 2001). Haenggeli et al. (1991) summarized both clinical and therapeutic aspects of pyridoxine-dependent seizures, emphasizing the necessity of life-long supplementation with pyridoxine for treatment (Haenggeli et al., 1991).
Pyridoxine in Cancer Treatment
A study by Yoshimura et al. (2014) evaluated the use of pyridoxine to prevent hand-foot syndrome associated with capecitabine therapy in breast cancer patients. This study highlights the potential of pyridoxine in alleviating side effects of cancer treatment (Yoshimura et al., 2014).
Pyridoxine in Environmental Toxicology
The role of dietary pyridoxine in ameliorating the effects of environmental toxicants has been explored by Akhtar et al. (2012). Their study on Labeo rohita fingerlings exposed to endosulfan showed that dietary pyridoxine supplementation could mitigate the negative effects of this toxicant (Akhtar et al., 2012).
Pyridoxine in Photosensitivity Treatment
Ross and Moss (1990) reported on the efficacy of pyridoxine in reducing photosensitivity in patients with erythropoietic protoporphyria, indicating another therapeutic application of pyridoxine (Ross & Moss, 1990).
Chemical Modifications for Biological Applications
Pawar et al. (2022) provided an overview of the chemical modifications of pyridoxine for biological applications, highlighting its significance in various disease areas and pointing towards directions for future research (Pawar et al., 2022).
Pyridoxine in Clinical Neurology
Bernstein (1990) discussed the potential of pyridoxine in clinical neurology, emphasizing its application in treating seizures and other neurological disorders (Bernstein, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Pyridoxine and its derivatives have been recognized for regulating cellular biology and metabolism . Recent findings have shown that many diseases, like cancer, diabetes, hypertension, tuberculosis, epilepsy, and neurodegenerative diseases are linked to the alteration of pyridoxine . Future research will focus on the importance of pyridoxine and its derivatives obtained by various chemical modifications .
Properties
IUPAC Name |
(2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8-6-10(15)11(16)7-14(8)5-3-2-4-9(13)12(17)18/h6-7,9,16H,2-5,13H2,1H3,(H,17,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGPZFLHRXCYGZ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1CCCC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953486 | |
Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31489-08-4 | |
Record name | (αS)-α-Amino-5-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31489-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031489084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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